5-Amino-DL-tryptophan

Übersicht

Beschreibung

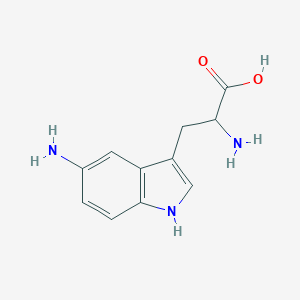

5-Amino-DL-tryptophan is a variant of the amino acid tryptophan with an additional amino group . It has a molecular weight of 219.24 and its IUPAC name is 5-aminotryptophan . It is often used in research and not for use in humans .

Synthesis Analysis

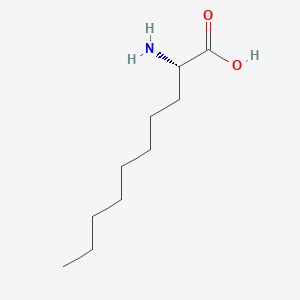

The synthesis of DL-tryptophan has been studied using a modified broad specificity amino acid racemase from Pseudomonas putida IFO 12996 . This enzyme has broad substrate specificity and has been considered as a possible catalyst for converting inexpensive L-amino acids to DL-amino acid racemates .

Molecular Structure Analysis

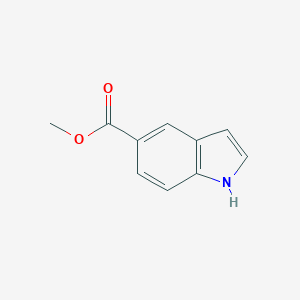

The molecular formula of 5-Amino-DL-tryptophan is C11H13N3O2 . It is the largest coded amino acid in the natural series due to its unique indole moiety composed of a benzene ring fused to a pyrrole ring .

Chemical Reactions Analysis

Tryptophan, the precursor of 5-Amino-DL-tryptophan, is involved in various metabolic pathways that produce a series of metabolites called tryptophan Catabolics (TRYCATs) . These metabolites are involved in pathological processes such as excitotoxicity, neuroinflammation, oxidative stress, and mitochondrial damage .

Physical And Chemical Properties Analysis

5-Amino-DL-tryptophan is often encountered in membrane proteins, especially at the level of the water/bilayer interface . It plays a role in membrane protein stabilization, anchoring, and orientation in lipid bilayers . It has a hydrophobic character but can also engage in many types of interactions, such as π–cation or hydrogen bonds .

Wissenschaftliche Forschungsanwendungen

Antimicrobial and Immunoregulatory Functions

5-Amino-DL-tryptophan has been explored in in vitro studies to evaluate its effects on indoleamine 2,3-dioxygenase , an enzyme involved in tryptophan metabolism that plays a role in the immune system’s response to various diseases .

Synthesis of Compounds in Fungi

This compound has been used as a medium supplement in the cultivation of fungi such as Psilocybe atrobrunnea and Psilocybe serbica for the synthesis of compounds, indicating its role in supporting fungal growth and metabolism .

Culturing Yeast

5-Amino-DL-tryptophan can be used as a medium supplement for culturing yeast, which suggests its utility in research involving yeast genetics and biochemistry .

Antioxidant Activity

DL-Tryptophan, which includes the 5-Amino-DL-tryptophan variant, shows antioxidant activity, suggesting potential applications in studies related to oxidative stress and its impact on biological systems .

Metabolite Analysis

It serves as a metabolite in organisms such as Daphnia magna , a model organism used in ecological and toxicological studies, which could be relevant for environmental monitoring and assessment .

Tryptophan Metabolism Studies

The metabolism of tryptophan into various compounds, including 5-Amino-DL-tryptophan, is associated with numerous physiological functions across different tissues, making it significant for nutritional and therapeutic research .

Dietary Amino Acid Profile Analysis

Research on the association between dietary amino acid profiles and health risks such as type 2 diabetes may involve analyzing the role of tryptophan derivatives like 5-Amino-DL-tryptophan .

Protein Chemistry

Selective labeling and modification of tryptophan residues in proteins are crucial for understanding protein structure and function, where compounds like 5-Amino-DL-tryptophan could be utilized .

Wirkmechanismus

Target of Action

5-Amino-DL-Tryptophan, a derivative of the essential amino acid tryptophan, interacts with several targets in the body. The primary targets include the N-methyl-D-aspartate receptor (NMDAR) and D-amino-acid oxidase . These targets play crucial roles in various physiological processes, including neurotransmission and amino acid metabolism .

Mode of Action

5-Amino-DL-Tryptophan interacts with its targets, leading to various changes in cellular functions. For instance, it exerts neurotoxic/neuroprotective effects through the antagonist/agonist activity of the NMDAR . This interaction influences the transmission of signals in the nervous system, affecting various neurological functions.

Biochemical Pathways

5-Amino-DL-Tryptophan is involved in several biochemical pathways. The major metabolic pathways of tryptophan include the serotonin pathway , the indole pathway , and the kynurenine pathway . These pathways produce a series of metabolites, collectively known as tryptophan catabolites (TRYCATs), which are involved in various physiological processes such as excitotoxicity, neuroinflammation, oxidative stress, and mitochondrial damage .

Result of Action

The action of 5-Amino-DL-Tryptophan leads to various molecular and cellular effects. For instance, its interaction with NMDAR can influence neuronal function, potentially affecting mood and cognition . Moreover, its involvement in tryptophan metabolism can impact various physiological functions, including gastrointestinal functions, immunity, metabolism, and the nervous system .

Action Environment

The action, efficacy, and stability of 5-Amino-DL-Tryptophan can be influenced by various environmental factors. For instance, the gut microbiota plays a significant role in tryptophan metabolism, affecting the production of TRYCATs . Additionally, factors such as diet, stress, and inflammation can also influence the metabolism of tryptophan and its derivatives .

Safety and Hazards

Zukünftige Richtungen

The future research prospects of 5-Amino-DL-tryptophan could be in the area of metabolic engineering for the efficient production of L-tryptophan, an important raw material for the pharmaceutical, food, and feed industry . Additionally, the unique properties of tryptophan and its role in membrane proteins could be further explored .

Eigenschaften

IUPAC Name |

2-amino-3-(5-amino-1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O2/c12-7-1-2-10-8(4-7)6(5-14-10)3-9(13)11(15)16/h1-2,4-5,9,14H,3,12-13H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNJSNEKCXVFDKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)C(=CN2)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20398572 | |

| Record name | 5-AMINO-DL-TRYPTOPHAN | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20398572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Amino-DL-tryptophan | |

CAS RN |

6383-69-3 | |

| Record name | 6383-69-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63435 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-AMINO-DL-TRYPTOPHAN | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20398572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

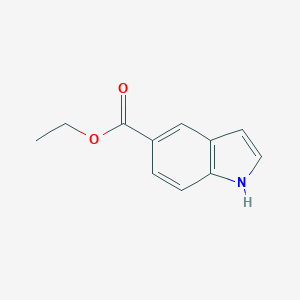

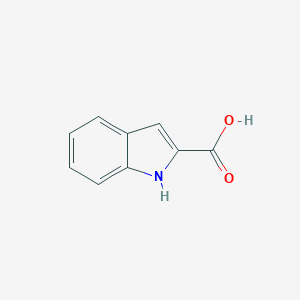

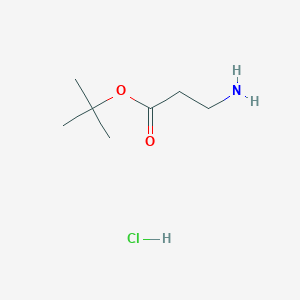

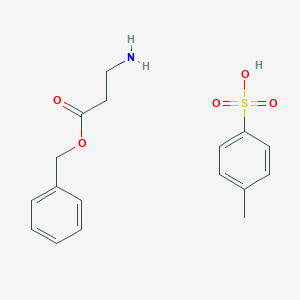

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

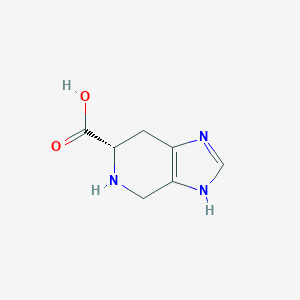

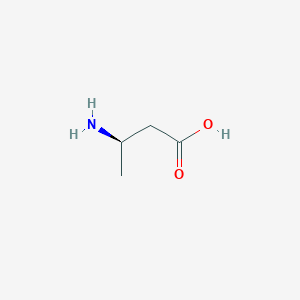

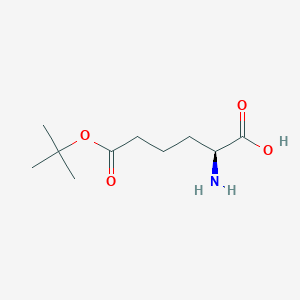

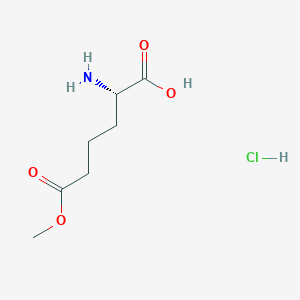

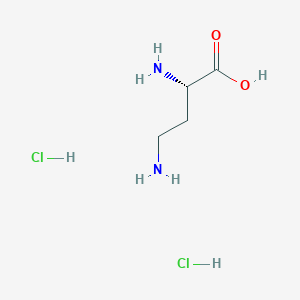

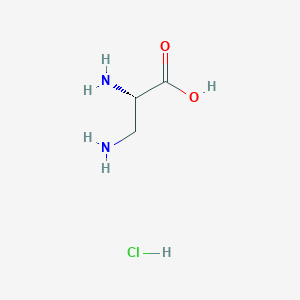

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.